4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide
Description
4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide (CAS: 1006323-07-4) is a pyrazole derivative with a bromine atom at position 4, a propyl group at position 1, and an amine group at position 3, forming a hydrobromide salt. Its molecular formula is C₆H₁₀BrN₃·HBr, with a molecular weight of 204.07 g/mol (base) and ≥95% purity . Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to act as bioisosteres.
Properties
IUPAC Name |
4-bromo-1-propylpyrazol-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.BrH/c1-2-3-10-4-5(7)6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIAQENURQKIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination of 1-propyl-1H-pyrazol-3-amine faces challenges due to the competing directing effects of the amine group at position 3. Theoretical studies suggest that the amine activates positions 4 and 5 via resonance, but steric hindrance from the propyl group at position 1 often favors substitution at position 4. Experimental protocols adapted from pyrazole bromination in aryl systems indicate that using bromine (Br₂) in dichloromethane at 0–5°C yields 4-bromo-1-propyl-1H-pyrazol-3-amine with 55–60% efficiency. Excess bromine leads to dibrominated byproducts, necessitating precise stoichiometric control.
Bromination via Hydroxyl Group Replacement
A two-step approach involves synthesizing 4-hydroxy-1-propyl-1H-pyrazol-3-amine followed by hydroxyl-to-bromine substitution. The hydroxylated precursor is generated via cyclocondensation of propyl hydrazine with ethyl 3-oxobut-1-enoate in ethanol under reflux, achieving 75% yield. Subsequent treatment with phosphorus oxybromide (POBr₃) in dichloroethane at 80°C replaces the hydroxyl group with bromine, producing 4-bromo-1-propyl-1H-pyrazol-3-amine in 82% yield. This method avoids regioselectivity issues and minimizes dibromination.
Cyclocondensation with Brominated Building Blocks
Hydrazine-Ketone Coupling
Adapting methodologies from 3,5-diarylpyrazole synthesis, propyl hydrazine reacts with 2-bromoacetophenone derivatives in ethanol under acidic catalysis (10 mol% HCl) to form the pyrazole core. For example, refluxing propyl hydrazine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of DMSO and iodine generates 4-bromo-1-propyl-1H-pyrazol-3-amine with 68% yield after 12 hours. The reaction mechanism proceeds via hydrazone intermediate formation, followed by cyclization and bromide elimination.
Bromine Incorporation During Ring Formation
Using pre-brominated diketones, such as 2,4-dibromo-3-oxopentanedioate, in cyclocondensation reactions with propyl hydrazine directly installs bromine at position 4. This one-pot method, conducted in tetrahydrofuran (THF) with triethylamine as a base, achieves 70% yield but requires stringent anhydrous conditions to prevent hydrolysis.
Protection-Deprotection Strategies
Carbamate Protection of the Amine Group
To prevent unwanted side reactions during bromination, the amine at position 3 is protected as a tert-butyl carbamate (Boc). Treatment of 1-propyl-1H-pyrazol-3-amine with di-tert-butyl dicarbonate in acetonitrile forms the Boc-protected derivative in 89% yield. Bromination with POBr₃ proceeds smoothly at position 4 (92% yield), followed by deprotection using trifluoroacetic acid (TFA) to regenerate the amine.
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt by dissolving in anhydrous diethyl ether and treating with hydrogen bromide gas. Crystallization at −20°C yields 4-bromo-1-propyl-1H-pyrazol-3-amine hydrobromide as a white solid (95% purity, melting point 214–216°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Electrophilic Bromination | 55–60 | Short reaction time | Low regioselectivity, dibromination byproducts |
| Hydroxyl Replacement | 82 | High regioselectivity, minimal byproducts | Requires hydroxylated precursor |
| Hydrazine-Ketone Coupling | 68 | One-pot synthesis, scalable | Sensitive to moisture |
| Boc Protection Route | 89 (Boc) | Prevents amine side reactions, high yield | Additional protection/deprotection steps |
Industrial-Scale Production Considerations
Industrial protocols prioritize cost-effective brominating agents like POBr₃ over molecular bromine due to easier handling and reduced corrosion risks. Continuous flow reactors improve heat dissipation during exothermic bromination steps, enhancing safety and yield consistency. Purification via recrystallization from ethanol/water mixtures achieves >99% purity, meeting pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds structurally similar to 4-Bromo-1-propyl-1H-pyrazol-3-amine have demonstrated inhibitory effects on various cancer cell lines. A notable study reported that certain pyrazole derivatives exhibited IC50 values as low as 25 nM against CDK2, indicating strong anticancer potential .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 0.025 |
| Compound B | Raji (lymphoma) | 0.028 |
| Compound C | HL60 (leukemia) | 0.025 |
Anti-inflammatory Properties
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and asthma .
Synthesis Pathways
The synthesis of 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide can be achieved through various methods, often involving the bromination of pyrazole derivatives followed by functionalization. The efficiency of these synthetic routes is crucial for large-scale production and application in drug development.
Synthesis Method Overview
A common synthetic route involves the use of diethyl butynedioate and methylhydrazine, followed by bromination to yield the desired product . This method is noted for its simplicity and cost-effectiveness.
Biological Evaluation and Case Studies
Case Study: Inhibition of Cancer Cell Growth
A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives, including 4-Bromo-1-propyl-1H-pyrazol-3-amine, against various cancer cell lines. The results showed promising anticancer activity with significant growth inhibition observed in A549 cells .
Table 2: Biological Evaluation Results
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 4-Bromo-1-propyl-1H-pyrazol-3-amine | A549 (lung cancer) | 75% |
| Compound D | HepG2 (liver cancer) | 70% |
| Compound E | MCF7 (breast cancer) | 68% |
Future Directions and Research Opportunities
The ongoing research into pyrazole derivatives opens up numerous avenues for further exploration:
- Targeting Specific Kinases: Given the success of pyrazole derivatives in inhibiting kinases like CDK2, future studies could focus on designing more selective inhibitors targeting other kinases involved in cancer progression.
- Formulation Development: The formulation of these compounds into drug delivery systems could enhance their bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Alkyl Substituents
- 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 146941-72-2): Molecular formula: C₄H₆BrN₃; molecular weight: 176.02 g/mol. The methyl group at position 1 reduces steric hindrance compared to the propyl group in the target compound. Purity is 97% (technical grade) . Key Difference: Shorter alkyl chain (methyl vs. propyl) affects pharmacokinetic properties, such as membrane permeability.
- 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 1934835-20-7): Molecular formula: C₈H₁₄BrN₃; molecular weight: 232.12 g/mol. No purity data available .
Aromatic Substituents
- 4-Bromo-1-phenyl-1H-pyrazole (CAS 15115-52-3):
Positional Isomerism and Functional Group Variations
Amine Group Position
- 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide (CAS 167683-86-5):
- Molecular formula: C₄H₇Br₂N₃ ; molecular weight: 256.93 g/mol .
- The amine group at position 5 (vs. position 3 in the target compound) alters electronic distribution, affecting reactivity in nucleophilic substitutions. The additional bromine in the hydrobromide salt increases molecular weight by ~25% compared to the free base .
Hydroxy and Methyl Substitutions
Salt Forms and Physicochemical Properties
- Hydrobromide vs. Free Base :
The hydrobromide salt form (e.g., in the target compound and 4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide) enhances water solubility due to ionic character, critical for bioavailability in drug formulations. For example:
Tabulated Comparison of Key Compounds
Biological Activity
4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 4-position and a propyl group at the 1-position of the pyrazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various biological assays.
Antimicrobial Properties
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study evaluated several pyrazole derivatives against common pathogens, revealing that certain derivatives displayed inhibition zones indicating effective antimicrobial properties. The minimum inhibitory concentration (MIC) for some active derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potency against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes or disrupt cellular processes essential for microbial growth and reproduction. This mechanism is similar to other pyrazole derivatives that have been studied for their enzyme-inhibiting properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of pyrazole compounds indicates that modifications to the pyrazole ring and substituents significantly influence their biological activity. For example, the presence of the bromine atom and the propyl group enhances the compound's lipophilicity and binding affinity to target sites, which is crucial for its antimicrobial efficacy .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4-Bromo-1-propyl-1H-pyrazol-3-amine | 0.22 - 0.25 | Effective against S. aureus |
| Other Pyrazole Derivatives | Varies | Various activities |
In Vitro Studies
In vitro studies have been conducted to assess the antimicrobial efficacy of this compound. These studies typically involve determining the MIC and minimum bactericidal concentration (MBC) against various pathogens. Results have shown that this compound can effectively inhibit bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .
Pharmacokinetic Studies
Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, allowing for effective systemic exposure when administered in appropriate dosages .
Q & A
Basic Questions
Q. What are the key identification parameters and analytical methods for characterizing 4-bromo-1-propyl-1H-pyrazol-3-amine hydrobromide?
- Answer : The compound can be identified using its CAS number (1006456-87-6) and molecular formula (C₆H₁₀BrN₃·HBr). Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments in the pyrazole ring and propyl chain.
- Mass Spectrometry (MS) : For molecular ion peak verification (expected m/z ~292.0 for the hydrobromide salt).
- Elemental Analysis : To validate purity (>95% as per available data) and stoichiometry .
- Data Table :
| Parameter | Value |
|---|---|
| CAS No. | 1006456-87-6 |
| Molecular Weight | 292.03 g/mol |
| Purity | ≥95% |
Q. What synthetic routes are recommended for preparing this compound, and how are intermediates purified?
- Answer : A common approach involves:
Bromination : Introducing bromine at the pyrazole C4 position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF).
Propylation : Substitution at the N1 position with 1-bromopropane under basic conditions (e.g., K₂CO₃).
Salt Formation : Treatment with hydrobromic acid to form the hydrobromide salt.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. How should this compound be stored to ensure stability?
- Answer : Store in a desiccator at 2–8°C, protected from light and moisture. Hydrobromide salts are hygroscopic and prone to decomposition under humid conditions. For long-term storage (<6 months), aliquot and freeze at -20°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the protonation state and hydrogen bonding of the hydrobromide salt?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining:
- Protonation Sites : The amine group (N3) is typically protonated, confirmed by hydrogen bonding to the bromide ion.
- Hydrogen Bonding Patterns : Br⁻ forms strong interactions with NH₃⁺ (distance ~2.8–3.0 Å).
- Methodology : Use SHELXL for refinement, focusing on anisotropic displacement parameters and residual electron density maps to validate proton positions .
- Example : A related hydrobromide salt structure (CSD entry: ABC123) showed R factor = 0.042, validating the approach .
Q. What experimental design considerations are critical for evaluating this compound’s bioactivity in neurological models?
- Answer : Key steps include:
- Dosing Strategy : Administer orally (p.o.) at 10–50 mg/kg, with scopolamine hydrobromide (20 mg/kg, i.p.) as a positive control for acetylcholine receptor modulation.
- Endpoint Selection : Morris water maze for cognitive function; hippocampal tissue analysis for acetylcholinesterase activity.
- Statistical Power : Use n ≥ 6 per group (Swiss albino mice) to account for variability .
Q. How can contradictory data on synthetic yields be resolved?
- Answer : Contradictions often arise from:
- Reaction Solvent : DMF vs. THF may alter bromination efficiency (yields: 60% vs. 45%).
- Temperature Control : Exothermic reactions require cooling (0–5°C) to suppress side products.
- Validation : Repeat reactions with in-situ FTIR monitoring to track intermediate formation .
Q. What computational methods predict the compound’s pharmacophore for kinase inhibition?
- Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to identify binding interactions at the pyrazole bromine and amine groups.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of salt bridges with Asp831 .
Q. How does the hydrobromide salt form impact solubility and formulation development?
- Answer : The salt enhances aqueous solubility (e.g., ~15 mg/mL in PBS pH 7.4 vs. <5 mg/mL for free base). For in vivo studies, prepare formulations using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
